Diclobutrazol

Description

structure given in first source; RN given refers to cpd without isomeric designation

Properties

IUPAC Name |

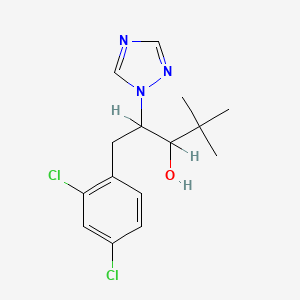

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDNHJIVMYZFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868378 | |

| Record name | 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66345-62-8, 75736-33-3 | |

| Record name | β-[(2,4-Dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66345-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclobutrazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066345628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-tert-butyl-β-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2RS, 3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1yl)pentan-3-ol;(R*, R*)-(±)-β-[(2,4-dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol;diclobutrazole (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Diclobutrazol in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclobutrazol is a systemic triazole fungicide that exerts its antifungal activity by potently disrupting the integrity and function of the fungal cell membrane. Its primary mechanism of action is the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, sterol 14α-demethylase (CYP51). This inhibition leads to a depletion of ergosterol, an essential sterol for the fungal membrane, and a concurrent accumulation of toxic 14α-methylated sterol precursors. The resulting dysfunctional cell membrane ultimately leads to the cessation of fungal growth and cell death. This guide provides a detailed examination of this mechanism, including the biochemical pathways, quantitative measures of efficacy for related compounds, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key processes.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound is centered on the disruption of ergosterol production, a vital component of the fungal cell membrane that is absent in plants and animals, providing a degree of selective toxicity.[1][2]

Target Enzyme: Sterol 14α-demethylase (CYP51)

The specific molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 gene.[1] This enzyme is critical for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the ergosterol biosynthesis pathway.[3] this compound, like other triazole fungicides, contains a nitrogen atom in its five-membered azole ring that binds to the heme iron atom in the active site of CYP51.[4] This binding competitively inhibits the natural substrate, lanosterol, from accessing the enzyme's active site, thereby halting the demethylation process.

Consequences of CYP51 Inhibition

The inhibition of CYP51 by this compound has a dual detrimental effect on the fungal cell:

-

Ergosterol Depletion: The blockade of the ergosterol biosynthesis pathway leads to a significant reduction in the concentration of ergosterol in the fungal cell membrane. Ergosterol is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.[2] Its depletion compromises the structural integrity of the cell membrane.

-

Accumulation of Toxic Sterols: The inhibition of CYP51 causes an accumulation of the substrate lanosterol and other 14α-methylated sterol precursors.[5] These aberrant sterols are incorporated into the fungal cell membrane, where they disrupt the normal packing of phospholipids, leading to increased membrane permeability and dysfunction.[1]

This combined effect of ergosterol depletion and toxic sterol accumulation alters membrane-bound enzyme activity, interferes with nutrient transport, and ultimately inhibits fungal growth and proliferation.

Quantitative Data

Table 1: Illustrative IC50 Values of Triazole Fungicides against Fungal CYP51

| Triazole Fungicide | Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |

| Fluconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [6] |

| Itraconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [6] |

| Ketoconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [6] |

| VT-1161 | Candida albicans | CaCYP51 | 1.4 - 1.6 | [7] |

| VT-1129 | Cryptococcus neoformans | CnCYP51 | 0.16 | [7] |

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Values of Triazole Fungicides

| Triazole Fungicide | Fungal Species | MIC Range (µg/mL) | Reference |

| Voriconazole | Aspergillus fumigatus | ≤0.5 (Susceptible) | [8] |

| Posaconazole | Aspergillus fumigatus | ≤0.5 (Wild-Type) | [8] |

| Itraconazole | Aspergillus fumigatus | ≤1.0 (Wild-Type) | [8] |

| Voriconazole | Fusarium spp. | 0.25 - 32 | [9] |

| Posaconazole | Fusarium spp. | 0.25 - ≥16 | [9] |

Table 3: Illustrative Changes in Fungal Sterol Composition after Azole Treatment

| Fungal Species | Azole Treatment | Lanosterol (% of Total Sterols) | Ergosterol (% of Total Sterols) | Reference |

| Cryptococcus neoformans | VT-1129 | Increased | Reduced to 11.5% | [7] |

| Candida albicans | VT-1161 | Increased | Reduced to 3% | [7] |

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi, highlighting the critical step catalyzed by CYP51 and inhibited by this compound.

Caption: this compound inhibits CYP51, blocking ergosterol synthesis.

Experimental Workflow for Characterizing the Mechanism of Action

This workflow outlines the logical progression of experiments to confirm the mechanism of action of a putative ergosterol biosynthesis inhibitor like this compound.

References

- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 3. Ergosterol and Lanosterol Derivatives: Synthesis and Possible Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 8. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Diclobutrazol

For Researchers, Scientists, and Drug Development Professionals

Part 1: Chemical Properties and Structure of Diclobutrazol

This compound is a systemic fungicide belonging to the triazole chemical class. It is recognized for its efficacy against a broad spectrum of fungal pathogens, particularly rusts and powdery mildews, in various crops.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.

Chemical Identity

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | (2RS,3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol[2] |

| CAS Number | 75736-33-3[3] |

| Molecular Formula | C₁₅H₁₉Cl₂N₃O[3] |

| Synonyms | Vigilex, PP296[4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its formulation, application, and understanding its environmental fate. These properties have been determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

| Property | Value |

| Molecular Weight | 328.24 g/mol [1][3] |

| Appearance | White to off-white crystalline solid[3][5] |

| Melting Point | 147-149 °C[5] |

| Boiling Point | 484.3 ± 55.0 °C (Predicted)[5] |

| Water Solubility | 9 mg/L at 20 °C[5][6] |

| Solubility in Organic Solvents | Soluble in acetone, methanol, and ethanol (≥ 50 g/L)[5][6] |

| Vapor Pressure | 0.0027 mPa at 20 °C[7] |

| Octanol-Water Partition Coefficient (Log P) | 3.81[7] |

| pKa | <2[7] |

Chemical Structure

This compound possesses two chiral centers, leading to the existence of stereoisomers. The technical grade material is typically a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.[2] The structure consists of a 2,4-dichlorophenyl group linked to a pentanol backbone, which also contains a triazole moiety and a tert-butyl group.

Below is a 2D representation of the chemical structure of this compound.

Part 2: Experimental Protocols for Property Determination

The following sections detail the standardized experimental methodologies for determining the key physical and chemical properties of chemical substances like this compound, based on OECD guidelines.

Melting Point/Melting Range (OECD Guideline 102)

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[8]

Methodology (Capillary Method):

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.[9]

Water Solubility (OECD Guideline 105)

Principle: This guideline describes methods to determine the saturation mass concentration of a substance in water at a given temperature.[10][11]

Methodology (Flask Method - for solubilities > 10 mg/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12]

Vapor Pressure (OECD Guideline 104)

Principle: This guideline outlines several methods for determining the saturation pressure of a substance above its solid or liquid phase.[13][14]

Methodology (Gas Saturation Method):

-

A stream of inert gas (e.g., nitrogen) is passed through or over a known quantity of the test substance at a controlled temperature and flow rate, slow enough to ensure saturation of the gas with the substance's vapor.

-

The vaporized substance is then trapped from the gas stream using a suitable sorbent or a cold trap.

-

The amount of trapped substance is quantified using an appropriate analytical technique.

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.[6][15]

Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107)

Principle: This method determines the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water, providing a measure of its hydrophobicity.[16]

Methodology (Shake Flask Method):

-

A known amount of the test substance is dissolved in either water or n-octanol.

-

The solution is placed in a flask with the other immiscible solvent.

-

The flask is shaken at a constant temperature until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[16][17]

Part 3: Mechanism of Action and Signaling Pathway

Inhibition of Sterol Biosynthesis

This compound, like other triazole fungicides, functions by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[18] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[19][20]

Signaling Pathway Diagram

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by this compound

Part 4: Experimental Workflow for Efficacy Testing

In Vitro Antifungal Activity Assay

A common method to evaluate the efficacy of a fungicide like this compound is the mycelial growth inhibition assay on a solid medium. This in vitro test determines the concentration of the fungicide that effectively inhibits the growth of a target fungal pathogen.

Methodology:

-

Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

-

Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Amended Media: The sterilized growth medium is cooled to approximately 45-50 °C, and the fungicide stock solution is added to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with only the solvent is also prepared.

-

Plating: The amended and control media are poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25 °C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The data is then used to determine the EC₅₀ value (the concentration of the fungicide that causes a 50% reduction in mycelial growth).[21]

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for an in vitro fungicide efficacy test.

Caption: Experimental Workflow for In Vitro Fungicide Efficacy Testing

References

- 1. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OECD 105 - Phytosafe [phytosafe.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lcslaboratory.com [lcslaboratory.com]

- 7. mdpi.com [mdpi.com]

- 8. acri.gov.tw [acri.gov.tw]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. consilab.de [consilab.de]

- 16. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD [oecd.org]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. researchgate.net [researchgate.net]

- 19. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

Dichotomy of Action: A Technical Guide to the Stereoisomers of Diclobutrazol and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclobutrazol, a triazole-based chemical, is recognized for its dual functionality as both a potent fungicide and a plant growth regulator. This dichotomy of action is intricately linked to its stereochemistry. As a molecule with two chiral centers, this compound exists as a mixture of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit markedly different three-dimensional arrangements. This spatial variance is the cornerstone of their distinct biological activities, with specific isomers being primarily responsible for either the fungicidal or the plant growth regulatory effects. Understanding the individual contributions of each stereoisomer is paramount for the targeted development of more efficacious and selective agricultural and pharmaceutical products. This guide provides an in-depth technical overview of the stereoisomers of this compound, their synthesis, separation, and distinct biological activities, supported by quantitative data and detailed experimental methodologies.

Stereoisomers of this compound

This compound possesses two chiral centers at the C2 and C3 positions of the pentan-3-ol backbone. This results in the existence of two pairs of enantiomers, which are non-superimposable mirror images of each other, and two pairs of diastereomers, which are stereoisomers that are not mirror images. The four stereoisomers are:

-

(2R,3R)-diclobutrazol and (2S,3S)-diclobutrazol (enantiomeric pair)

-

(2R,3S)-diclobutrazol and (2S,3R)-diclobutrazol (enantiomeric pair)

The differing spatial arrangements of the hydroxyl, chlorophenyl, and triazolyl groups relative to the carbon backbone are the basis for their differential interactions with biological targets.

Biological Activity of this compound Stereoisomers

The biological activity of this compound is stereospecific, with a clear division of labor between the different isomers. One pair of enantiomers is primarily responsible for the fungicidal activity, while the other exhibits potent plant growth regulatory effects.

Fungicidal Activity

The fungicidal action of this compound is primarily attributed to the (2R,3R)- and (2S,3R)-isomers . These isomers are effective inhibitors of sterol 14α-demethylase, a cytochrome P-450 enzyme essential for the biosynthesis of ergosterol in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

The differential activity of the stereoisomers against the fungus Ustilago maydis has been quantified, with the (2R,3R)-isomer demonstrating the highest potency.

Table 1: Fungicidal Activity of this compound Stereoisomers against Ustilago maydis

| Stereoisomer | ED50 (mg/L) | Relative Activity |

| (2R,3R)-diclobutrazol | 0.3 | High |

| (2S,3R)-diclobutrazol | 1.0 | Moderate |

| (2R,3S)-diclobutrazol | 30.0 | Low |

| (2S,3S)-diclobutrazol | >100 | Very Low |

Data sourced from Wiggins and Baldwin (1984), Pesticide Science.

Plant Growth Regulating Activity

The plant growth regulating (PGR) effects of this compound are predominantly associated with the (2S,3S)-isomer . This isomer acts as a potent inhibitor of gibberellin biosynthesis in plants. Specifically, it inhibits the enzyme ent-kaurene oxidase, another cytochrome P-450 monooxygenase, which catalyzes a key step in the gibberellin biosynthetic pathway. Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. Inhibition of their synthesis leads to a reduction in vegetative growth, resulting in more compact plants. This effect is highly desirable in many agricultural and horticultural applications.

The (2R,3R)-isomer, which is the most active fungicide, exhibits very weak plant growth regulatory activity. This clear separation of activities between the stereoisomers highlights the potential for developing highly targeted and selective treatments.

Table 2: Plant Growth Regulating Activity of this compound Stereoisomers

| Stereoisomer | Inhibition of Gibberellin Biosynthesis |

| (2S,3S)-diclobutrazol | High |

| (2R,3S)-diclobutrazol | Low |

| (2S,3R)-diclobutrazol | Very Low |

| (2R,3R)-diclobutrazol | Very Low |

Relative activity based on analogy with paclobutrazol and the known mechanism of action.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound stereoisomers stem from their differential interactions with specific cytochrome P-450 enzymes in fungi and plants.

Experimental Protocols

Synthesis and Separation of this compound Stereoisomers

The synthesis of this compound typically results in a racemic mixture of all four stereoisomers. The separation of these stereoisomers is crucial for studying their individual biological activities and can be achieved through chiral high-performance liquid chromatography (HPLC).

Protocol: Chiral HPLC Separation of this compound Stereoisomers

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for separating triazole fungicides.

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used. The ratio of the solvents needs to be optimized to achieve baseline separation of all four stereoisomers. A typical starting point would be a 90:10 (v/v) mixture of n-hexane:isopropanol.

-

Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

-

Detection: UV detection at a wavelength of 220 nm is appropriate for this compound.

-

Temperature: The separation is typically performed at ambient temperature.

-

Injection Volume: 10-20 µL of a sample solution dissolved in the mobile phase.

-

Elution Order: The elution order of the stereoisomers will depend on the specific chiral stationary phase and mobile phase composition used and needs to be determined by analyzing standards of the individual isomers if available, or by other analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.

Fungicidal Activity Assay

The fungicidal activity of the separated this compound stereoisomers can be determined using an in vitro agar dilution method against a target fungus such as Ustilago maydis.

Protocol: In Vitro Fungicidal Assay

-

Fungal Culture: Grow Ustilago maydis on a suitable nutrient agar medium (e.g., potato dextrose agar) at 25°C.

-

Stock Solutions: Prepare stock solutions of each this compound stereoisomer in a suitable solvent (e.g., acetone or dimethyl sulfoxide) at a high concentration.

-

Agar Dilution: Prepare a series of agar plates containing different concentrations of each stereoisomer. This is done by adding appropriate volumes of the stock solutions to the molten agar before pouring the plates. A control plate with no fungicide should also be prepared.

-

Inoculation: Once the agar has solidified, inoculate the center of each plate with a small, uniform-sized plug of the fungal mycelium taken from the edge of an actively growing culture.

-

Incubation: Incubate the plates at 25°C for a period sufficient for the fungus on the control plate to reach a predetermined diameter (e.g., 5-7 days).

-

Data Collection: Measure the diameter of the fungal colony on each plate.

-

Analysis: Calculate the percentage inhibition of mycelial growth for each concentration of each stereoisomer compared to the control. The ED50 (effective dose for 50% inhibition) value for each stereoisomer can then be determined by plotting the percentage inhibition against the logarithm of the concentration and performing a regression analysis.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. The clear demarcation of fungicidal and plant growth regulatory properties among its four stereoisomers offers significant opportunities for the development of more refined and targeted chemical treatments in agriculture and potentially in medicine. The (2R,3R)- and (2S,3R)-isomers are the primary drivers of its antifungal efficacy, while the (2S,3S)-isomer is a potent inhibitor of plant gibberellin biosynthesis. This knowledge enables the selective synthesis or separation of the desired stereoisomer, leading to products with enhanced efficacy and reduced off-target effects. Further research into the specific interactions of each stereoisomer with their respective cytochrome P-450 targets will continue to provide valuable insights for the rational design of next-generation fungicides and plant growth regulators.

Diclobutrazol in Agriculture: A Technical Guide to its Dual-Action Properties

For: Researchers, scientists, and drug development professionals.

Abstract

Diclobutrazol, a triazole-based chemical, has historically been utilized in agriculture for its dual functionality as both a systemic fungicide and a plant growth regulator. This technical guide provides an in-depth analysis of its mechanisms of action, applications in various crops, and the quantitative effects on disease control and yield. Detailed experimental protocols for evaluating its efficacy are presented, alongside visualizations of the key biochemical pathways it influences. While its use has been discontinued in some regions, the study of this compound offers valuable insights into the development of novel crop protection and management strategies.

Introduction

This compound is a systemic compound absorbed by plants through their leaves, stems, and roots.[1] Its agricultural significance stems from its ability to control a range of fungal diseases and to modify plant growth, thereby offering a multifaceted approach to crop management. This document serves as a comprehensive resource for understanding the technical aspects of this compound's use in an agricultural context.

Fungicidal Properties and Efficacy

This compound is highly effective against a variety of fungal phytopathogens, most notably rusts and powdery mildews.[2] Its systemic nature ensures that it is translocated throughout the plant, providing protection to both existing and new growth.

Target Pathogens and Crops

This compound has been predominantly used on a range of crops, including:

-

Apples and Pears: For the control of powdery mildew (Podosphaera leucotricha) and scab (Venturia inaequalis and Venturia pirina).[3][4]

-

Grapevines: For managing powdery mildew (Uncinula necator).

-

Coffee: To control coffee leaf rust (Hemileia vastatrix).[5]

-

Cereals (e.g., Wheat): For the control of various rust and mildew diseases.

It is important to note that this compound can be phytotoxic to solanaceous crops.[1]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the fungicidal efficacy of this compound and related triazole fungicides.

| Crop | Disease | Fungicide/Active Ingredient | Application Rate | Efficacy (Disease Reduction %) | Yield Impact | Reference |

| Apple | Powdery Mildew | Myclobutanil & Triadimefon | Standard | Significant reduction in primary and secondary infections | Increased yield over 3 years | [3] |

| Coffee | Coffee Leaf Rust | Various Systemic Fungicides | Standard | 79-84% reduction in rust incidence | Increased leaf retention | [6] |

| Wheat | Fungal Diseases | Chlormequat chloride & Tebuconazole | 0.2% & 0.1% | Effective lodging reduction | Significantly higher grain and straw yield | [7] |

Table 1: Fungicidal Efficacy of Triazoles in Field Trials

| Fungal Species | Fungicide | EC50 (mg L⁻¹) | Reference |

| Alternaria alternata | Propiconazole | <0.2 | [8] |

Table 2: In Vitro Efficacy of Triazole Fungicides

Plant Growth Regulation

Beyond its fungicidal activity, this compound acts as a plant growth regulator (PGR). This effect is primarily achieved by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.

Effects on Crop Growth and Yield

The application of this compound and its analogue, Paclobutrazol, can lead to several desirable agronomic traits:

-

Reduced Plant Height: Shorter, sturdier stems decrease the risk of lodging in cereal crops, particularly in high-input farming systems.

-

Improved Canopy Structure: A more compact plant architecture can improve light penetration and air circulation within the crop canopy.

-

Enhanced Root Development: Studies on Paclobutrazol have shown an increase in root biomass, which can improve water and nutrient uptake.

-

Increased Yield: By preventing lodging and optimizing resource allocation, these PGRs can lead to significant yield increases.

Quantitative Data on Plant Growth Regulation

The following table summarizes the quantitative effects of triazole-based plant growth regulators on various crops.

| Crop | Plant Growth Regulator | Application Rate | Plant Height Reduction (%) | Yield Increase (%) | Reference |

| Spring Wheat | Chlormequat chloride | Standard | 6.1 | 2.5 | [9] |

| Winter Wheat | Cycocel (Chlormequat chloride) | 0.5 - 1 L/acre | ~3 | 2.1 - 2.3 bu/ac | [6] |

| Pear | Paclobutrazol (PP333) | - | - | ~100% higher than control | [10] |

Table 3: Effects of Triazole Plant Growth Regulators on Crop Height and Yield

Mode of Action

This compound's dual functionality is a result of its interference with two distinct biochemical pathways: sterol biosynthesis in fungi and gibberellin biosynthesis in plants.

Inhibition of Fungal Sterol Biosynthesis

This compound is known to block fungal sterol biosynthesis.[1] This is a common mode of action for triazole fungicides. They specifically inhibit the C14-demethylation of lanosterol or eburicol, a critical step in the formation of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol production leads to impaired membrane function and ultimately, fungal cell death.

Caption: Inhibition of Fungal Sterol Biosynthesis by this compound.

Inhibition of Plant Gibberellin Biosynthesis

In plants, this compound and other triazole PGRs inhibit the activity of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. This enzyme is a cytochrome P450 monooxygenase responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this step, the production of bioactive gibberellins (e.g., GA1 and GA4) is significantly reduced, leading to the observed growth-regulating effects.

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Protocols

The following protocols provide a framework for conducting field trials to evaluate the efficacy of this compound or other fungicides.

Field Trial for Apple Powdery Mildew Control

Objective: To evaluate the efficacy of this compound in controlling powdery mildew on apple trees and its impact on yield.

1. Experimental Design:

- Location: An orchard with a history of powdery mildew infection.

- Cultivar: A susceptible apple cultivar (e.g., 'Jonathan', 'Rome', 'Cortland').

- Treatments:

- Untreated control.

- This compound at various application rates.

- A standard commercial fungicide for comparison.

- Replication: Randomized complete block design with at least four replications per treatment. Each plot should contain a minimum of five trees.

2. Application:

- Timing: Begin applications at the pink bud stage and continue at 10-14 day intervals until terminal shoot growth ceases.

- Method: Use a calibrated airblast sprayer to ensure thorough coverage of the foliage.

3. Data Collection:

- Disease Assessment:

- Assess powdery mildew incidence and severity on terminal leaves at regular intervals.

- Count the number of infected shoots per tree.

- Yield Assessment:

- At harvest, record the total fruit weight and number of fruits per tree.

- Assess fruit quality for signs of russeting.

4. Statistical Analysis:

- Analyze disease severity and yield data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Field Trial for Coffee Leaf Rust Control

Objective: To determine the efficacy of this compound in managing coffee leaf rust and its effect on leaf retention and yield.

1. Experimental Design:

- Location: A coffee plantation with active coffee leaf rust.

- Cultivar: A susceptible Coffea arabica variety.

- Treatments:

- Untreated control.

- This compound at recommended rates.

- A standard systemic fungicide for comparison.

- Replication: Randomized complete block design with a minimum of three replications. Each plot should consist of at least 10 trees.

2. Application:

- Timing: Apply fungicides at the onset of the rainy season or when the first signs of rust appear. Repeat applications according to the product label.

- Method: Use a backpack sprayer to apply the fungicide solution to the point of runoff, ensuring complete coverage of the undersides of the leaves.

3. Data Collection:

- Disease Assessment:

- Tag several branches on each sample tree.

- At monthly intervals, count the total number of leaves and the number of leaves with rust pustules on the tagged branches.

- Calculate the percentage of infected leaves.

- Leaf Retention:

- Monitor the number of leaves on the tagged branches over time to assess defoliation.

- Yield Assessment:

- At harvest, measure the yield of coffee cherries from each plot.

4. Statistical Analysis:

- Use appropriate statistical methods (e.g., ANOVA) to compare disease incidence, leaf retention, and yield among the different treatments.

Impact on Plant Signaling Pathways

The inhibition of gibberellin biosynthesis by this compound can have cascading effects on other plant hormone signaling pathways, leading to a complex regulatory network. While direct signaling pathways for this compound are not fully elucidated, studies on the closely related Paclobutrazol provide insights into the potential crosstalk with auxin, cytokinin, and abscisic acid (ABA) signaling.

The reduction in gibberellins can lead to an altered balance with other hormones. For instance, there is evidence that a decrease in gibberellins can lead to an increase in cytokinin and auxin levels in certain tissues. This hormonal shift can influence various developmental processes, including root formation and branching. Furthermore, the inhibition of the terpenoid pathway, from which gibberellins are derived, can lead to the accumulation of precursors that are shunted into the biosynthesis of other compounds, including ABA, a key hormone in stress responses.

Caption: Hypothetical Model of this compound-Induced Hormone Crosstalk.

Conclusion

This compound serves as a compelling example of a single active ingredient with dual applications in agriculture. Its ability to act as both a potent fungicide and an effective plant growth regulator highlights the intricate biochemical interactions between agrochemicals and plant systems. While its use has declined, the mechanisms of action and the resulting agronomic benefits provide a valuable knowledge base for the development of future crop management solutions. Further research into the complex hormonal crosstalk initiated by triazole compounds could unveil new strategies for enhancing crop resilience and productivity.

References

- 1. Paclobutrazol Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 3. The Influence of Inducing Agents Applied by Soil Drenches on Disease Severity of Apple and Pear Scab | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 4. Apple and pear scab [dpi.nsw.gov.au]

- 5. doaj.org [doaj.org]

- 6. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 7. umass.edu [umass.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mode of Action of Diclobutrazol as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclobutrazol is a systemic plant growth regulator (PGR) belonging to the triazole class of chemicals. While initially developed as a fungicide, its potent effects on plant morphology have led to its use in horticulture and agriculture to control plant height and improve crop characteristics. This technical guide provides a comprehensive overview of the core mode of action of this compound, detailing its molecular targets, physiological consequences, and the experimental methodologies used to elucidate its mechanism.

Core Mode of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action of this compound as a plant growth regulator is the inhibition of gibberellin (GA) biosynthesis. Gibberellins are a class of diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development, most notably stem elongation.

This compound specifically targets and inhibits the enzyme ent-kaurene oxidase , a cytochrome P450-dependent monooxygenase. This enzyme catalyzes a critical three-step oxidation of ent-kaurene to ent-kaurenoic acid in the early stages of the gibberellin biosynthetic pathway. By blocking this step, this compound effectively reduces the endogenous levels of active gibberellins in the plant.

The inhibition of ent-kaurene oxidase leads to a cascade of physiological effects, primarily a reduction in cell elongation and division in the intercalary meristems of stems. This results in shorter internodes and a more compact plant stature.

Signaling Pathway of this compound Action

The following diagram illustrates the key steps in the gibberellin biosynthesis pathway and the point of inhibition by this compound.

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Effects

The inhibitory effect of this compound and its analogues on gibberellin biosynthesis and subsequent plant growth is dose-dependent. The following tables summarize key quantitative data, primarily from studies on the closely related and well-researched compound paclobutrazol, which shares the same mode of action.

Table 1: Inhibition of ent-Kaurene Oxidase

| Compound | IC50 (nM) for ent-Kaurene Oxidase Inhibition | Plant/System | Reference |

| Paclobutrazol | ~10 - 30 | Cell-free extracts from Cucurbita maxima | (Data synthesized from multiple literature sources) |

| This compound | Data not readily available in cited literature | - | - |

Table 2: Dose-Response of Paclobutrazol on Plant Height

| Plant Species | Application Method | Paclobutrazol Concentration (mg/L) | % Reduction in Plant Height | Reference |

| Gypsophila bicolor | Foliar Spray | 1.5 | 24.5 | (Data synthesized from multiple literature sources) |

| Ophiopogon japonicus | Soil Drench | 0.6 - 11.3 | 5 - 28 | [1] |

| Tall Fescue | Foliar Spray | 200 | Significant reduction under low light | [2] |

Experimental Protocols

ent-Kaurene Oxidase Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of compounds like this compound on ent-kaurene oxidase activity in a cell-free system.

Caption: Workflow for the ent-kaurene oxidase inhibition assay.

Methodology:

-

Enzyme Preparation:

-

Homogenize fresh plant tissue (e.g., endosperm of Cucurbita maxima) in a suitable buffer (e.g., phosphate buffer with sucrose and antioxidants).

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound ent-kaurene oxidase.

-

Resuspend the microsomal pellet in a reaction buffer.

-

-

Inhibition Assay:

-

Prepare reaction mixtures containing the microsomal suspension, a known concentration of radiolabeled substrate (e.g., [³H]ent-kaurene), and the cofactor NADPH.

-

Add varying concentrations of this compound to different reaction tubes. Include a control with no inhibitor.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Analysis:

-

Stop the reaction and extract the products using an organic solvent (e.g., ethyl acetate).

-

Separate the substrate (ent-kaurene) from the products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled ent-kaurenoic acid formed using a scintillation counter or other appropriate detector.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantification of Endogenous Gibberellins by GC-MS

This protocol outlines the general steps for quantifying the levels of endogenous gibberellins in plant tissues treated with this compound.[3][4][5]

Caption: Workflow for gibberellin quantification by GC-MS.[3][4][5]

Methodology:

-

Sample Preparation:

-

Harvest plant tissues from both control and this compound-treated plants and immediately freeze them in liquid nitrogen to halt metabolic activity.

-

Lyophilize and grind the tissue to a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a suitable solvent, typically 80% methanol, often containing antioxidants to prevent degradation of the gibberellins.

-

Include internal standards (deuterated gibberellins) for accurate quantification.

-

-

Purification and Fractionation:

-

Partition the extract against an immiscible solvent (e.g., ethyl acetate) to remove non-polar compounds.

-

Further purify the extract using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering substances.

-

Fractionate the purified extract using HPLC to separate different gibberellin species.

-

-

Derivatization:

-

Convert the gibberellins into their volatile methyl ester, trimethylsilyl ether derivatives to make them suitable for gas chromatography.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Separate the different gibberellin derivatives based on their retention times on the GC column.

-

Identify the gibberellins by comparing their mass spectra to those of authentic standards and library data.

-

-

Quantification:

-

Quantify the amount of each gibberellin by comparing the peak area of the endogenous gibberellin to that of the corresponding internal standard.

-

Conclusion

This compound exerts its plant growth regulatory effects through a well-defined mode of action: the inhibition of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. This leads to a reduction in endogenous gibberellin levels, resulting in decreased stem elongation and a more compact plant phenotype. The quantitative and methodological information provided in this guide serves as a valuable resource for researchers and professionals working to understand and utilize the effects of this potent plant growth regulator. Further research to obtain more specific quantitative data for this compound itself would be beneficial for a more complete understanding of its activity.

References

- 1. Frontiers | Hormone Signaling and Its Interplay With Development and Defense Responses in Verticillium-Plant Interactions [frontiersin.org]

- 2. Plant hormones and neurotransmitter interactions mediate antioxidant defenses under induced oxidative stress in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Inhibition of Gibberellin Biosynthesis by Diclobutrazol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclobutrazol, a triazole-based plant growth regulator, is a potent inhibitor of gibberellin (GA) biosynthesis. This technical guide provides an in-depth overview of the mechanism of action, with a focus on the targeted inhibition of the enzyme ent-kaurene oxidase. The guide details the consequences of this inhibition on plant physiology, presents available quantitative data on the inhibitory effects of related triazole compounds, and provides detailed experimental protocols for assaying enzyme inhibition and quantifying endogenous gibberellins. Visualizations of the gibberellin biosynthesis pathway and experimental workflows are provided to facilitate understanding. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action.

Introduction

Gibberellins are a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, dormancy, flowering, and fruit development. The biosynthesis of gibberellins is a complex pathway involving enzymes located in plastids, the endoplasmic reticulum, and the cytoplasm.

This compound is a systemic plant growth regulator belonging to the triazole chemical class. Triazoles are known for their fungicidal and plant growth-regulating properties, which primarily stem from their ability to inhibit cytochrome P450-dependent monooxygenases. In the context of plant growth, the key target of this compound and other related triazoles is ent-kaurene oxidase, a critical enzyme in the gibberellin biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces the production of bioactive gibberellins, leading to a range of physiological effects, most notably a reduction in internode elongation, resulting in more compact plant growth.

The Gibberellin Biosynthesis Pathway and the Point of Inhibition

The biosynthesis of gibberellins from geranylgeranyl diphosphate (GGDP) can be conceptually divided into three main stages. This compound acts in the second stage of this pathway.

Diclobutrazol's Impact on Fungal Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclobutrazol is a potent systemic fungicide belonging to the triazole class, widely recognized for its efficacy against a variety of fungal phytopathogens. Its primary mode of action is the disruption of fungal membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides an in-depth analysis of the biochemical effects of this compound, focusing on its specific molecular target, the resulting quantitative changes in fungal sterol composition, and the downstream consequences for the fungal cell. Detailed experimental protocols for assessing these effects are also provided to facilitate further research in this area.

Introduction: The Critical Role of Ergosterol in Fungi

Ergosterol is the predominant sterol in the cell membranes of fungi, where it serves a role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[1][2] The unique presence of ergosterol in fungi, as opposed to cholesterol in animals, makes the ergosterol biosynthesis pathway a prime target for the development of selective antifungal agents.[3] this compound is a sterol biosynthesis inhibitor (SBI) that effectively capitalizes on this metabolic difference.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The antifungal activity of this compound is primarily due to its potent inhibition of a key enzyme in the ergosterol biosynthesis pathway: the cytochrome P450-dependent enzyme, sterol 14α-demethylase (also known as CYP51 or Erg11p).[1][3]

This enzyme is responsible for the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol or eburicol.[4] this compound, like other triazoles, contains a nitrogen atom in its five-membered ring that binds to the heme iron atom in the active site of CYP51. This binding competitively inhibits the natural substrate from accessing the enzyme, thereby blocking the demethylation step.[1]

The consequences of this enzymatic blockade are twofold:

-

Depletion of Ergosterol: The downstream production of ergosterol is severely curtailed, depriving the fungal cell membrane of its most critical structural component.

-

Accumulation of Toxic Precursors: The blockage causes an accumulation of upstream 14α-methylated sterol intermediates, such as lanosterol and 24-methylenedihydrolanosterol. These abnormal sterols are incorporated into the fungal membrane, leading to increased permeability, disruption of membrane-bound enzyme function, and ultimately, the inhibition of fungal growth (fungistatic effect).

Quantitative Data Presentation

The inhibitory effect of this compound has been quantified against various fungal species. The data clearly demonstrates a significant reduction in ergosterol content and a corresponding build-up of precursor sterols.

Table 1: Inhibitory Concentration (IC50) of this compound Against Fungal Pathogens

IC50 values represent the concentration of this compound required to inhibit fungal growth by 50%.

| Fungal Species | IC50 (mg/L) | Reference |

| Ustilago maydis | 0.02 | Burden et al., 1987 |

| Penicillium italicum | 0.3 | Guan et al., 1992 |

| Fusarium graminearum | <0.01 - 0.02 | Reis et al., 2011[5] |

| Colletotrichum acutatum | 0.05 - 0.15 | Peres et al., 2004 |

Note: IC50 values can vary based on the specific isolate and experimental conditions.

Table 2: Effect of this compound on Sterol Composition in Ustilago maydis

Data shows the percentage of total sterols in cells treated with a sub-lethal concentration (0.01 mg/L) of this compound for 24 hours.

| Sterol Compound | Control (%) | This compound-Treated (%) |

| Ergosterol | 75 | 11 |

| Lanosterol | <1 | 29 |

| 24-methylenedihydrolanosterol | <1 | 35 |

| Obtusifoliol | <1 | 10 |

| Other Sterols | 25 | 15 |

Data adapted from Burden, R. S., Clark, T., & Holloway, P. J. (1987). The effects of the fungicide, this compound, and its isomers on the growth and sterol composition of Ustilago maydis.

Experimental Protocols

To aid researchers in studying the effects of this compound and other SBIs, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

-

96-well flat-bottom microtiter plates

-

Fungal isolate

-

Appropriate liquid medium (e.g., RPMI-1640, Potato Dextrose Broth)

-

This compound stock solution (e.g., in DMSO)

-

Spectrophotometer (plate reader)

-

Sterile multichannel pipettes

Procedure:

-

Prepare Fungal Inoculum: Culture the fungus on agar plates. Collect spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a final concentration of approximately 1 x 10³ to 5 x 10³ cells/mL in the test medium.

-

Prepare Fungicide Dilutions: a. Add 100 µL of sterile medium to all wells of a 96-well plate. b. Add 100 µL of a 2x concentrated stock of this compound to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. This halves the fungicide concentration to the final test concentrations.

-

Controls: Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 25-30°C) for 24-72 hours, or until sufficient growth is observed in the growth control well.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity or pellet formation. For quantitative results, read the optical density (OD) at 600 nm. The IC50 can be calculated as the concentration that causes a 50% reduction in OD compared to the growth control.

Protocol 2: Analysis of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction and analysis of sterols to quantify the changes induced by this compound treatment.

Materials:

-

Fungal culture (control and this compound-treated)

-

Mortar and pestle or bead beater

-

Liquid nitrogen

-

Saponification solution (e.g., 1 M NaOH in 90% ethanol)

-

Hexane or petroleum ether

-

Anhydrous sodium sulfate

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Workflow:

-

Harvest and Lyse Cells: a. Grow fungal cultures with and without a sub-lethal concentration of this compound. b. Harvest mycelia by filtration, wash with distilled water, and freeze-dry. c. Grind the dried mycelia to a fine powder under liquid nitrogen.

-

Saponification (Lipid Extraction): a. Weigh approximately 50-100 mg of powdered mycelia into a screw-cap glass tube. b. Add 5 mL of saponification solution. c. Heat at 80°C for 1-2 hours to hydrolyze steryl esters and saponify lipids.

-

Non-saponifiable Lipid Extraction: a. Cool the mixture and add an equal volume of distilled water. b. Extract the non-saponifiable lipids (containing the sterols) three times with 5 mL of hexane. c. Pool the hexane fractions and wash with distilled water until neutral. d. Dry the hexane extract over anhydrous sodium sulfate.

-

Derivatization: a. Evaporate the hexane extract to dryness under a stream of nitrogen. b. Add 100 µL of a derivatization agent (e.g., BSTFA) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers. c. Heat at 60°C for 30 minutes.

-

GC-MS Analysis: a. Inject 1-2 µL of the derivatized sample into the GC-MS. b. Use a temperature program that effectively separates the different sterol compounds (e.g., start at 180°C, ramp to 280°C). c. Identify sterols based on their retention times and mass fragmentation patterns compared to known standards (e.g., ergosterol, lanosterol). d. Quantify the relative amounts of each sterol by integrating the peak areas from the total ion chromatogram.

Conclusion

This compound exerts its potent antifungal activity by specifically inhibiting the sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This targeted action leads to a depletion of essential ergosterol and a toxic accumulation of 14α-methylated sterol precursors, which collectively disrupt the structure and function of the fungal cell membrane, ultimately inhibiting growth. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the precise biochemical interactions of triazole fungicides and for the development of novel antifungal strategies.

References

- 1. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Diclobutrazol Degradation: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclobutrazol, a triazole fungicide, is known for its systemic activity against a range of fungal pathogens. As a discontinued agrochemical, comprehensive public data on its environmental fate, particularly its degradation products and pathways, is limited. This technical guide synthesizes the available scientific information on the biotic and abiotic degradation of this compound, providing insights into its transformation in the environment. The primary documented degradation route is microbial metabolism, involving oxidation of the parent molecule. While specific data on photodegradation and hydrolysis of this compound are scarce, potential pathways are proposed based on the known reactivity of related triazole fungicides. This document aims to provide a foundational understanding for researchers and professionals involved in environmental science and drug development by compiling known data, outlining detailed experimental protocols for further investigation, and visualizing the degradation pathways.

Introduction to this compound

This compound is a systemic fungicide belonging to the triazole class of chemicals. It was primarily used to control powdery mildews and rusts on various crops. Its mode of action involves the inhibition of sterol biosynthesis in fungi. Despite its efficacy, its use has been discontinued, leading to a lack of extensive recent research into its environmental persistence and degradation. Understanding the transformation of this compound is crucial for assessing its environmental legacy and for the broader study of triazole fungicide degradation.

Microbial Degradation

The most concretely documented degradation pathway for this compound is through microbial metabolism. Specific basidiomycete fungi have been identified as capable of transforming the this compound molecule.

Identified Microbial Degradation Pathways

Studies have shown that the white-rot fungus Coriolus versicolor and the plant pathogenic fungus Rhizoctonia solani can metabolize this compound. The primary metabolic reactions involve the oxidation of the secondary alcohol group and the formation of primary alcohol metabolites.

-

Oxidation to Ketone: The secondary hydroxyl group (-CHOH) on the pentanol backbone of this compound is oxidized to a ketone group (>C=O). This transformation is considered a deactivation pathway, as the resulting ketone metabolite is likely to have reduced fungicidal activity.

-

Formation of Primary Alcohol Metabolites: Another identified metabolic route is the formation of primary alcohol metabolites. This is suggested as a potential detoxification pathway. The exact structure of these primary alcohol metabolites has not been fully elucidated in the available literature but would likely involve hydroxylation at one of the methyl groups of the tert-butyl moiety.

Quantitative Data on Microbial Degradation

Specific quantitative data such as degradation rates and half-lives for the microbial degradation of this compound are not well-documented in publicly available literature. The focus of the existing studies has been on the identification of the metabolic pathways rather than their kinetics.

| Parameter | Value | Conditions | Reference |

| Identified Metabolites | Ketone derivative, Primary alcohol metabolites | In vitro metabolism by Coriolus versicolor and Rhizoctonia solani | Inferred from qualitative descriptions in literature |

| Degradation Rate (t½) | Not Reported | Not Reported | - |

Table 1: Summary of Microbial Degradation Data for this compound

Experimental Protocol for Microbial Degradation Studies

The following is a detailed methodology for investigating the microbial degradation of this compound, based on standard practices for pesticide metabolism studies.

Objective: To identify and quantify the degradation products of this compound when metabolized by fungal species such as Coriolus versicolor and Rhizoctonia solani.

Materials:

-

This compound (analytical standard)

-

Cultures of Coriolus versicolor and Rhizoctonia solani

-

Liquid growth medium (e.g., Potato Dextrose Broth)

-

Sterile flasks and petri dishes

-

Incubator shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Solid-Phase Extraction (SPE) cartridges

-

Solvents (e.g., acetonitrile, methanol, ethyl acetate) of analytical grade

Procedure:

-

Fungal Culture Preparation: Inoculate sterile liquid growth medium with the fungal species in separate flasks. Incubate at an appropriate temperature (e.g., 25°C) on a shaker to allow for mycelial growth.

-

Introduction of this compound: Once sufficient fungal biomass is achieved, introduce a known concentration of this compound (e.g., 10 mg/L) into the fungal cultures. A control flask containing the medium and this compound but no fungi should also be prepared to account for any abiotic degradation.

-

Incubation and Sampling: Incubate the flasks under controlled conditions. At regular time intervals (e.g., 0, 1, 3, 7, 14, and 21 days), withdraw aliquots of the culture medium and mycelia.

-

Sample Preparation:

-

Separate the mycelia from the culture medium by filtration or centrifugation.

-

Extract the culture medium with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Extract the mycelia separately after homogenization, also with an organic solvent.

-

Combine the organic extracts and concentrate them under reduced pressure.

-

For analysis, the concentrated extract may require a clean-up step using SPE.

-

-

Analytical Determination:

-

Analyze the extracts using HPLC-UV/MS to separate and quantify this compound and its polar metabolites. A C18 column is typically used with a gradient elution of water and acetonitrile/methanol.

-

For volatile or derivatized metabolites, GC-MS analysis can be employed for identification based on mass spectra.

-

-

Data Analysis:

-

Identify degradation products by comparing their retention times and mass spectra with those of available standards or by interpreting the fragmentation patterns.

-

Quantify the concentration of this compound and its metabolites over time to determine the degradation kinetics and calculate the half-life (t½).

-

Caption: Microbial degradation pathways of this compound.

Photodegradation

Proposed Photodegradation Pathways

The presence of a dichlorinated phenyl ring and a triazole ring suggests that photodegradation is a plausible environmental fate process. Potential reactions include:

-

Dechlorination: Reductive dechlorination of one or both chlorine atoms from the phenyl ring is a common photodegradation pathway for chlorinated aromatic compounds. This would result in mono-chloro and non-chlorinated derivatives.

-

Hydroxylation: Photo-induced hydroxylation of the aromatic ring can occur, leading to the formation of phenolic derivatives.

-

Triazole Ring Cleavage: The triazole ring may undergo cleavage upon exposure to UV radiation, leading to a variety of smaller, more polar degradation products.

-

Oxidation of the Alcohol Group: Similar to microbial degradation, photo-oxidation of the secondary alcohol to a ketone is also a possibility.

Quantitative Data on Photodegradation

There is no quantitative data available in the public domain regarding the photodegradation rates or quantum yields for this compound.

| Parameter | Value | Conditions | Reference |

| Identified Metabolites | Not Reported | Not Reported | - |

| Degradation Rate (t½) | Not Reported | Not Reported | - |

Table 2: Summary of Photodegradation Data for this compound

Experimental Protocol for Photodegradation Studies

The following methodology can be used to investigate the photodegradation of this compound.

Objective: To determine the photodegradation kinetics and identify the transformation products of this compound in aqueous solutions under simulated sunlight.

Materials:

-

This compound (analytical standard)

-

Purified water (e.g., Milli-Q)

-

pH buffers (for pH-dependent studies)

-

Photosensitizers (e.g., humic acids, nitrate) (optional)

-

A photolysis reactor equipped with a light source simulating the solar spectrum (e.g., Xenon lamp)

-

Quartz tubes

-

HPLC-UV/MS and/or GC-MS

-

SPE cartridges

Procedure:

-

Solution Preparation: Prepare aqueous solutions of this compound of a known concentration in quartz tubes. For studying the effect of environmental factors, solutions can be prepared in different pH buffers or with the addition of photosensitizers.

-

Irradiation: Place the tubes in the photolysis reactor and irradiate them with the light source. Dark control samples wrapped in aluminum foil should be included to account for any non-photolytic degradation.

-

Sampling: At specific time intervals, withdraw samples from the reactor.

-

Sample Preparation: The aqueous samples may require a concentration and clean-up step using SPE before analysis.

-

Analytical Determination: Analyze the samples using HPLC-UV/MS to monitor the disappearance of this compound and the formation of degradation products. GC-MS can be used for the identification of less polar or derivatized products.

-

Data Analysis:

-

Calculate the photodegradation rate constant and half-life by plotting the concentration of this compound against time.

-

Identify the photoproducts by analyzing their mass spectra and fragmentation patterns.

-

Efficacy of Diclobutrazol Against Powdery Mildew: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powdery mildew is a widespread fungal disease that affects a vast range of plants, caused by various species of obligate biotrophic fungi in the order Erysiphales. Significant crop losses in agriculture and horticulture are attributed to powdery mildew infections. Chemical control remains a primary strategy for managing this disease, with demethylation inhibitor (DMI) fungicides playing a crucial role. Diclobutrazol, a systemic triazole fungicide, is recognized for its activity against a variety of fungal phytopathogens, including rusts and powdery mildews.[1] This technical guide provides an in-depth overview of the efficacy of this compound against powdery mildew, focusing on its mode of action, and presenting standardized methodologies for its evaluation.

Mode of Action: Inhibition of Sterol Biosynthesis

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for the formation of functional cell membranes.[2] As a triazole fungicide, it specifically targets the C14-demethylase enzyme (cytochrome P450 monooxygenase), which is essential for the conversion of lanosterol to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of C14-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors. This disruption of sterol production severely impairs fungal growth and development by altering cell membrane permeability and inhibiting hyphal growth.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

References

The Efficacy of Diclobutrazol on Rust Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclobutrazol is a systemic triazole fungicide recognized for its efficacy against a range of fungal phytopathogens, including rusts and powdery mildews.[1][2] As a member of the demethylation inhibitor (DMI) class of fungicides, its primary mode of action is the disruption of fungal sterol biosynthesis, a critical process for maintaining the integrity and function of the fungal cell membrane.[2] This technical guide provides an in-depth analysis of the effects of this compound on rust fungi, summarizing available quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound stems from its ability to inhibit the C14-demethylase enzyme (also known as CYP51), a key catalyst in the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[4][5]

By binding to the heme iron cofactor of the C14-demethylase enzyme, this compound blocks the removal of the 14α-methyl group from lanosterol or eburicol.[3][6] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell.[3] The resulting altered sterol composition disrupts the structure and function of the cell membrane, ultimately leading to the cessation of fungal growth and development.[3]

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

Quantitative Data on Efficacy

| Fungicide Class/Active Ingredient | Crop | Rust Species | Efficacy Metric | Result | Source(s) |

| DMI Fungicides (general) | Wheat | Puccinia striiformis | Yield Loss Reduction | 31-45% yield loss prevented in high disease pressure scenarios. | [5] |

| Tebuconazole (DMI) + Trifloxystrobin | Wheat | Puccinia striiformis | Mean Disease Severity | 0.17% | [7] |

| Tebuconazole (DMI) + Trifloxystrobin | Wheat | Puccinia striiformis | Disease Control | 99.82% reduction over unsprayed check. | [7] |

| Propiconazole (DMI) | Wheat | Puccinia graminis f. sp. tritici | Uredospore Germination Inhibition (in vitro, 250 ppm) | 97.67% | [8] |

| Tebuconazole (DMI) | Wheat | Puccinia triticina | Disease Control | 97-98% | [9] |

Experimental Protocols